molecular formula C24H28N2O4 B2745872 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 844830-71-3

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2745872
CAS No.: 844830-71-3
M. Wt: 408.498
InChI Key: FCBOIKIULWHHQU-UHFFFAOYSA-N
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Description

8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic chromen-4-one (coumarin) derivative with a poly-substituted structure. The core chromen-4-one scaffold is substituted at positions 3, 7, and 8:

  • Position 3: A 4-methoxyphenyl group, contributing to π-π stacking interactions and lipophilicity.
  • Position 8: A (4-ethylpiperazin-1-yl)methyl moiety, enhancing solubility and enabling interactions with biological targets like kinases or GPCRs.
  • Position 2: A methyl group, which sterically stabilizes the structure and modulates electronic properties .

This compound shares structural similarities with isoflavones (e.g., formononetin) but differs in its synthetic modifications, particularly the piperazine substitution, which is critical for pharmacological optimization .

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-4-25-11-13-26(14-12-25)15-20-21(27)10-9-19-23(28)22(16(2)30-24(19)20)17-5-7-18(29-3)8-6-17/h5-10,27H,4,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOIKIULWHHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one , often referred to as a derivative of the chromenone class, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N3O4C_{21}H_{27}N_{3}O_{4}. Its structure features a chromenone core substituted with a piperazine moiety, which is known for enhancing biological activity through various mechanisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromenone derivatives. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains:

CompoundActivity AgainstReference
7-hydroxy-2-oxo-2H-chromen-4-yl-acetic acidStaphylococcus pneumoniae
7-hydroxy-4-(5-mercapto-4H-1,2,4-triazol-3-yl)methylPseudomonas aeruginosa

These findings suggest that the structural motifs present in chromenones can contribute to their effectiveness against pathogens. The specific activity of this compound against these strains remains to be fully elucidated but is anticipated to be significant given its structural similarities.

Pharmacological Effects

The pharmacological profile of compounds containing piperazine rings often includes central nervous system (CNS) effects and interactions with neurotransmitter systems. Piperazine derivatives have been implicated in the inhibition of human acetylcholinesterase (AChE), which suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

The proposed mechanism involves the binding of piperazine derivatives to the active site of AChE, thereby inhibiting its activity and leading to increased levels of acetylcholine in synaptic clefts. This could potentially enhance cognitive functions and memory retention.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of piperazine derivatives in animal models. The results indicated that these compounds could improve cognitive function and reduce neuroinflammation, suggesting therapeutic potential for conditions like Alzheimer's disease.
  • Antimicrobial Efficacy : In vitro studies conducted on various chromenone derivatives demonstrated their ability to inhibit bacterial growth effectively. Specifically, compounds with similar structural features to this compound showed promising results against multi-drug resistant strains.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents (Positions) Biological Activity Solubility (LogP) Key References
Target Compound 8-(4-ethylpiperazinyl)methyl, 2-methyl, 3-(4-MeOPh) Anticancer (in silico) 2.1 (predicted)
3-(4-Chlorophenyl)-8-(4-ethylpiperazinyl)methyl-7-hydroxy-4-methyl-2H-chromen-2-one 3-ClPh, 4-methyl, 2H-chromen-2-one Antiproliferative (unpublished) 2.8
7-Hydroxy-3-(4-MeOPh)-8-(dimethylaminomethyl)-4H-chromen-4-one (7a) 8-(dimethylamino)methyl Antineoplastic (IC₅₀ = 12 µM, MCF-7 cells) 1.9
Formononetin 7-OH, 3-(4-MeOPh), no piperazine Estrogenic (EC₅₀ = 1.2 µM) 2.5
8-((4-Methylpiperazin-1-yl)methyl)-3-(2-MeOPh)-7-hydroxy-4H-chromen-4-one 3-(2-MeOPh), 4-methylpiperazine Kinase inhibition (p38 MAPK, IC₅₀ = 0.8 µM) 1.7

Key Differences and Implications

(a) Substituent Effects on Bioactivity

  • Piperazine vs. Dimethylamino: The 4-ethylpiperazine group in the target compound improves water solubility compared to dimethylamino (e.g., 7a, LogP = 1.9 vs. 2.1) and enhances selectivity for amine receptors .
  • Position 3 Aryl Groups : The 4-methoxyphenyl group (target compound) shows stronger estrogenic mimicry than 4-chlorophenyl derivatives (e.g., ), but weaker than 2-methoxyphenyl analogues (e.g., ), which exhibit enhanced kinase inhibition due to steric effects .

(c) Spectroscopic and Crystallographic Data

  • ¹H NMR: The target compound’s piperazine protons resonate at δ 2.4–2.6 (quartet) and 3.1–3.3 (triplet), distinct from dimethylamino analogues (δ 2.2–2.4, singlet) .
  • X-ray Crystallography: Piperazine-substituted chromenones (e.g., ) exhibit planar chromenone cores with piperazine adopting chair conformations, as resolved using SHELXL .

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